Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride
Overview
Description
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride is a useful research compound. Its molecular formula is C9H14ClN3O2 and its molecular weight is 231.68. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride are the Gaq family members . The Gaq family comprises four members, that is, Gaq, Ga11, Ga14 and Ga15/16, among which the isoforms Gaq and Ga11 are most crucial and ubiquitously expressed .
Mode of Action
This compound interacts with its targets by modulating the Gaq protein subfamily . Along the activation pathway, it allows GDP release, but prevents GTP entry, thus trapping Gaq in the nucleotide-free, empty pocket conformation .
Biochemical Pathways
The Gaq family members activate their major downstream effector, the enzyme phospholipase C-b (PLCb), leading to hydrolysis of membrane-bound phosphatidyl-inositol-4,5-bisphosphate (PIP2) into diacylglycerol (DAG), which in turn activates protein kinase C, and into myo-inositol 1,4,5-trisphosphate (IP3), which initiates the release of calcium ions from the endoplasmic or sarcoplasmic reticulum into the cytosol by opening IP3-sensitive calcium channels .
Result of Action
The modulation of the Gaq protein subfamily by this compound leads to a wide variety of cellular responses . These include important physiological functions, such as platelet aggregation, insulin-stimulated glucose transport, as well as pathophysiological consequences, such as heart failure, and cancer .
Properties
IUPAC Name |
ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.ClH/c1-2-14-9(13)7-6-12-4-3-10-5-8(12)11-7;/h6,10H,2-5H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVVXFZKXXPMCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2CCNCC2=N1.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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